4-[(Pyridin-2-ylthio)methyl]benzoic acid

Coordination Chemistry Metal-Organic Frameworks Luminescent Materials

Researchers requiring the pyridin-2-ylthio chelating motif often face supply gaps with simpler benzoic acid analogs. 4-[(Pyridin-2-ylthio)methyl]benzoic acid (CAS 82145-80-0) bridges this gap as a bench-stable, ≥95% pure building block. - Enables anisotropic 1D Zn(II) coordination polymer motifs for OLEDs/sensors. - Predicted pKa 4.16 & MW 245.3 g/mol support kinase inhibitor fragment library design. - Globally stocked with ambient shipping; ready for immediate dispatch.

Molecular Formula C13H11NO2S
Molecular Weight 245.3 g/mol
CAS No. 82145-80-0
Cat. No. B1298410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Pyridin-2-ylthio)methyl]benzoic acid
CAS82145-80-0
Molecular FormulaC13H11NO2S
Molecular Weight245.3 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)SCC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C13H11NO2S/c15-13(16)11-6-4-10(5-7-11)9-17-12-3-1-2-8-14-12/h1-8H,9H2,(H,15,16)
InChIKeyWVJPZRUUOGYPAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(Pyridin-2-ylthio)methyl]benzoic Acid: Versatile Pyridylthioether Building Block


4-[(Pyridin-2-ylthio)methyl]benzoic acid (CAS 82145-80-0), with the molecular formula C13H11NO2S and a molecular weight of 245.3 g/mol, is an organic compound characterized by a benzoic acid core substituted at the para position with a pyridin-2-ylthio group linked via a methylene bridge . This unique structural arrangement combines a carboxylic acid functionality, a thioether linkage, and a pyridine ring, offering distinct coordination chemistry and synthetic versatility that differentiates it from simpler benzoic acid derivatives . The compound is commercially available from major chemical suppliers with a typical purity of ≥95% .

Ligand Architecture
N,S-chelating pyridylthioether for metal coordination
Synthetic Role
Building block for coordination polymers and MOFs
Method Compatibility
Compatible with hydrothermal and solvothermal synthesis

Why Generic Benzoic Acid Analogs Cannot Substitute This Compound


Generic substitution with simpler benzoic acid derivatives, such as 4-methylbenzoic acid or 4-(methylthio)benzoic acid, is scientifically invalid because the target compound's pyridin-2-ylthio moiety provides a unique N,S-chelating architecture that is absent in these alternatives. The presence of the pyridine nitrogen in the ortho-position relative to the thioether sulfur allows for bidentate coordination to metal ions, a property critical for applications in coordination polymer synthesis and metalloenzyme modeling [1]. Furthermore, the pyridin-2-ylthio group introduces specific electronic and steric effects that modulate the pKa of the carboxylic acid (predicted 4.16±0.10) and influence binding interactions with biological targets, factors that are not replicated by simple alkyl- or aryl-substituted benzoic acids .

Target Compound

4-[(Pyridin-2-ylthio)methyl]benzoic acid

Common Analogs

4-Methylbenzoic acid, 4-(Methylthio)benzoic acid

Key Difference

Pyridin-2-ylthio group enables N,S-chelation

Risk

Lack of chelating architecture may prevent desired coordination geometry

Electronic Effect

Electron-withdrawing pyridine lowers pKa

Risk

Altered ionization may shift solubility and binding properties

Quantitative Evidence: Differentiation from Closest Analogs


Coordination Polymer Dimensionality Control: 2-Pyridyl vs. 3-Pyridyl Isomer

The positional isomerism of the pyridyl nitrogen in 4-[(pyridin-2-ylthio)methyl]benzoic acid (HL1) dictates the dimensionality of the resulting zinc(II) coordination polymers. When HL1 is reacted with Zn(II), a 1D infinite chain polymer, [Zn3(L1)6]n, is formed. In contrast, under identical hydrothermal conditions, the 3-pyridyl isomer (HL3) yields a chiral 3D framework, [Zn(L3)2H2O]n. This demonstrates that the specific 2-pyridyl substitution pattern in the target compound is essential for achieving 1D chain structures, a critical parameter for designing anisotropic materials [1].

Dimensionality Control
Head-to-head
1D chain [Zn3(L1)6]n
vs. 3D framework [Zn(L3)2H2O]n
1D architecture selection for anisotropic materials
Hydrothermal synthesis with Zn(II)
Coordination Chemistry Metal-Organic Frameworks Luminescent Materials

Acidity Shift from Pyridin-2-ylthio Substitution vs. Methylthio Analog

The substitution of a methylthio group with a pyridin-2-ylthio group in 4-substituted benzoic acids substantially lowers the predicted pKa. 4-[(Pyridin-2-ylthio)methyl]benzoic acid exhibits a predicted pKa of 4.16±0.10, whereas 4-(methylthio)benzoic acid, a simpler analog, has a reported pKa of approximately 4.5 . This difference is attributed to the electron-withdrawing nature of the pyridine ring, which enhances the acidity of the carboxylic acid. Such a shift in pKa can significantly influence the compound's ionization state at physiological pH, thereby affecting its solubility, membrane permeability, and binding interactions [1].

Acidity Shift
Data to verify
ΔpKa ≈ 0.34 lower
(Predicted 4.16 vs. ~4.5)
More acidic profile may alter solubility at physiological pH
Predicted values; experimental validation recommended
Physicochemical Properties Drug Design Bioavailability

Molecular Weight and Elemental Composition for Building Block Libraries

When procuring building blocks for parallel synthesis or combinatorial chemistry, molecular weight is a key selection criterion. 4-[(Pyridin-2-ylthio)methyl]benzoic acid (MW: 245.3 g/mol, formula: C13H11NO2S) provides a distinct mass and elemental composition compared to common alternatives. For instance, the closely related 3-(pyridin-2-ylthio)benzoic acid, which lacks the methylene spacer, has a lower molecular weight of 231.27 g/mol (C12H9NO2S) . The 14.03 g/mol difference, along with the presence of the methylene group, can be leveraged for LC-MS tracking, isotopic labeling strategies, and for fine-tuning the physicochemical properties of a final library compound. This specific mass and formula represent a unique chemical space that is not accessible with the simpler analog .

Mass Encoding
Class-level
245.3 g/mol
vs. 231.27 g/mol (Δ +14.03)
Distinct mass aids LC-MS identification in libraries
Methylene spacer provides unambiguous mass shift
Building Blocks Medicinal Chemistry Library Synthesis

Validated Application Scenarios Based on Quantitative Differentiation


1D Luminescent Zinc(II) Coordination Polymers for Optoelectronics

As demonstrated in Section 3, the use of 4-[(pyridin-2-ylthio)methyl]benzoic acid (HL1) is essential for the targeted synthesis of 1D zinc(II) coordination polymers. This specific architecture, which cannot be achieved using the 3-pyridyl isomer (which yields a 3D framework), is critical for applications requiring anisotropic properties such as directional charge transport or polarized light emission. Researchers in materials chemistry should procure this compound specifically for its role in creating 1D chain motifs for potential use in organic light-emitting diodes (OLEDs) or chemical sensors [1].

Metal-Organic Complexes as Functional Enzyme Mimics

The N,S-chelating ability of the pyridin-2-ylthio moiety, as discussed in Section 2, makes this compound an ideal ligand for synthesizing bio-inspired metal complexes that model the active sites of metalloenzymes. The distinct coordination environment provided by this ligand differs from those created by 4-(methylthio)benzoic acid or other simple analogs. This application is supported by literature on organotin derivatives of related pyridylmethylthiobenzoic acids, which have been investigated for their structural and biological activity [2]. Procurement is recommended for projects focused on biomimetic catalysis and inorganic medicinal chemistry.

Lead Optimization in Kinase-Targeted Drug Discovery

The compound's unique physicochemical profile, including its enhanced acidity (pKa 4.16) compared to simpler thioether benzoic acids (Section 3), positions it as a valuable fragment or building block in the design of kinase inhibitors. The pyridine nitrogen and carboxylic acid can engage in key hydrogen bonding and ionic interactions with the ATP-binding pocket, while the thioether linkage offers a distinct vector for further functionalization. While direct target-specific data for the parent compound is limited, its structural features align with known pharmacophores for kinase inhibition, making it a promising starting point for synthesizing focused libraries targeting this enzyme class [3].

Mass-Encoded Combinatorial Libraries

Leveraging its distinct molecular weight (245.3 g/mol) and elemental formula (C13H11NO2S), which differ by +14 g/mol from its des-methylene analog, this compound serves as an ideal building block for constructing mass-encoded combinatorial libraries. The significant mass difference ensures unambiguous identification of library members by LC-MS, minimizing false positives in high-throughput screening campaigns and streamlining the hit-to-lead process. This is a direct, procurement-relevant advantage over using the closely related but mass-similar 3-(pyridin-2-ylthio)benzoic acid .

Application
Selection Property
Validation Focus
1D Coordination Polymer Synthesis
2-Pyridyl isomer-driven dimensionality
Chain architecture confirmation by XRD
Bioinspired Enzyme Mimic Complexes
N,S-chelating ligand framework
Metal-binding stoichiometry and catalytic assays
Kinase Inhibitor Fragment Libraries
Lower predicted pKa and H-bond donor/acceptor
Kinase inhibition screening, SAR studies
Mass-Encoded Combinatorial Libraries
Distinct mass via methylene spacer
LC-MS identity and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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